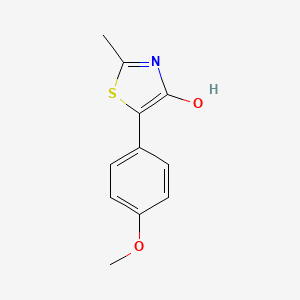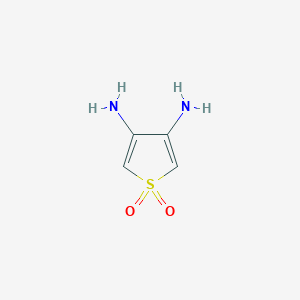
3,4-Diaminothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diaminothiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring with two amino groups at the 3 and 4 positions and a dioxide group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diaminothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, the oxidation of 3,4-diaminothiophene using hydrogen peroxide or other oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diaminothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3,4-Diaminothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-diaminothiophene 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of amino groups allows for interactions with various biological targets, while the dioxide group can participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromothiophene 1,1-dioxide: Similar structure but with bromine atoms instead of amino groups.
2,5-Diaminothiophene 1,1-dioxide: Differing positions of amino groups.
Thiophene 1,1-dioxide: Lacks amino groups, simpler structure.
Uniqueness
3,4-Diaminothiophene 1,1-dioxide is unique due to the presence of both amino and dioxide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C4H6N2O2S |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
1,1-dioxothiophene-3,4-diamine |
InChI |
InChI=1S/C4H6N2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H,5-6H2 |
Clé InChI |
OSKDFFLDIHVXCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1(=O)=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


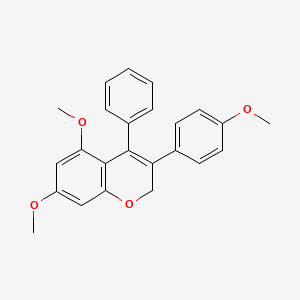

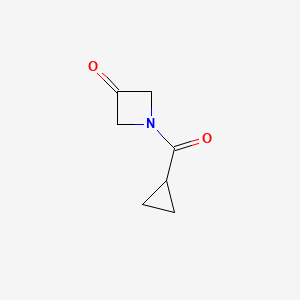
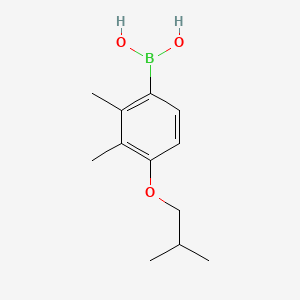
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
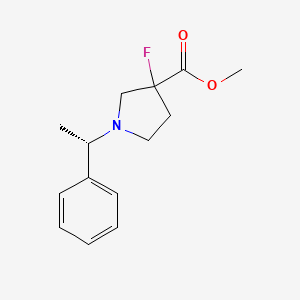
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)
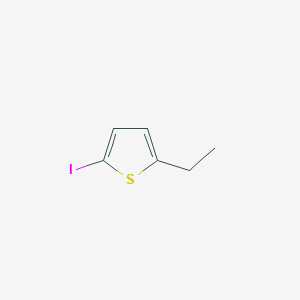
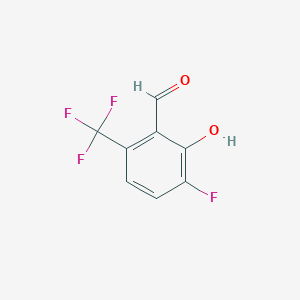
![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)


